molecular formula C18H20N4O2 B5662264 N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE

N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B5662264
M. Wt: 324.4 g/mol
InChI Key: HNIYIRHWZADECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE is a compound that features a pyridine ring and a cyclohexyl group. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyridine ring makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE typically involves the reaction of pyridine derivatives with cyclohexylamine. One common method includes the use of pyridine-4-carboxylic acid, which is first converted to its acid chloride derivative. This intermediate is then reacted with cyclohexylamine to form the desired amide compound. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of a pyridine ring and a cyclohexyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-[4-(pyridine-4-carbonylamino)cyclohexyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h5-12,15-16H,1-4H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIYIRHWZADECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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